molecular formula C22H28N2O2 B11339382 1-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B11339382
M. Wt: 352.5 g/mol
InChI Key: WWEBGDLNRBDQKT-UHFFFAOYSA-N
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Description

1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring system substituted with a butyl chain and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Butyl Chain: The butyl chain can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
  • 1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain attached to the benzodiazole ring.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties.
  • Biological Activity: The biological activity of these compounds may also differ based on their structural variations, leading to unique applications and effects.

This detailed article provides a comprehensive overview of 1-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

1-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C22H28N2O2/c1-3-9-21(25)22-23-19-12-4-5-13-20(19)24(22)14-6-7-15-26-18-11-8-10-17(2)16-18/h4-5,8,10-13,16,21,25H,3,6-7,9,14-15H2,1-2H3

InChI Key

WWEBGDLNRBDQKT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC(=C3)C)O

Origin of Product

United States

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